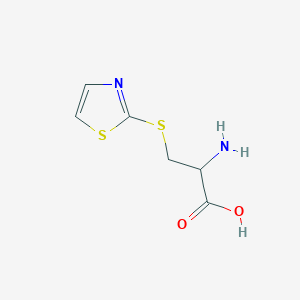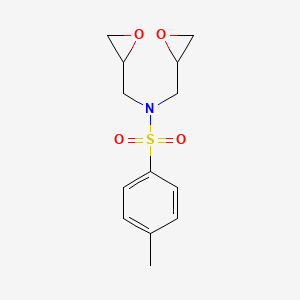
N,N-Diglycidyl-p-toluenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide: is an organic compound characterized by the presence of oxirane (epoxide) groups attached to a sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane rings.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous-flow processes, which offer advantages such as improved reaction rates and higher product purity. For example, the use of a micro fixed-bed reactor packed with a catalyst can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under mild conditions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides with various functional groups.
Aplicaciones Científicas De Investigación
N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of thermosetting polymers and epoxy resins, which exhibit high strength, chemical resistance, and thermal stability.
Materials Science: Utilized in the production of adhesives, coatings, and composites due to its ability to form strong crosslinks.
Biomedical Applications: Employed in the creation of biocompatible materials, such as hydrogels and tissue engineering scaffolds.
Mecanismo De Acción
The mechanism of action of N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is crucial for its applications in polymerization and crosslinking processes .
Comparación Con Compuestos Similares
1,3-Phenylenebis[N,N-bis(oxiran-2-ylmethyl)methanamine]: Similar in structure but with a different aromatic core.
4,4’-Methylenebis[N,N-bis(oxiranylmethyl)aniline]: Contains similar functional groups but with a different substitution pattern on the aromatic ring.
Uniqueness: N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide is unique due to the presence of both sulfonamide and epoxide functionalities, which confer distinct reactivity and potential for diverse applications in materials science and biomedical fields.
Propiedades
Número CAS |
63040-98-2 |
|---|---|
Fórmula molecular |
C13H17NO4S |
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
4-methyl-N,N-bis(oxiran-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17NO4S/c1-10-2-4-13(5-3-10)19(15,16)14(6-11-8-17-11)7-12-9-18-12/h2-5,11-12H,6-9H2,1H3 |
Clave InChI |
PWGSBVADFLUHSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)CC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


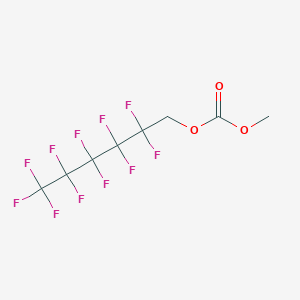
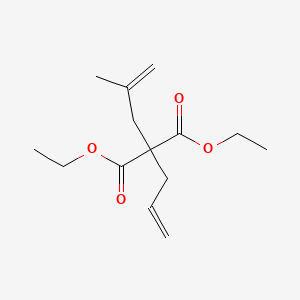
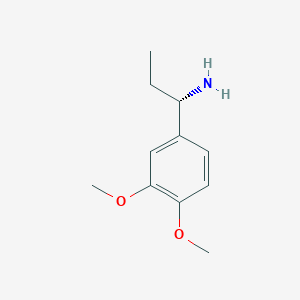
![(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine](/img/structure/B12087907.png)


![Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)
![3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B12087931.png)
![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)




